Urechistachykinin I: Complete Absence of Hemolysis at 100 μM vs. Melittin's 100% Hemolysis
Urechistachykinin I (UI) exhibited zero percent hemolysis of human erythrocytes at all tested concentrations up to 100 μM, whereas the benchmark antimicrobial peptide melittin produced 100% hemolysis at concentrations as low as 12.5 μM [1]. This stark difference in hemolytic profile directly translates into a significantly higher therapeutic index for UI in antimicrobial applications where mammalian cell safety is paramount.
| Evidence Dimension | Hemolytic activity (% hemolysis of human erythrocytes) |
|---|---|
| Target Compound Data | 0% hemolysis at 100, 50, 25, 12.5, 6.25, and 3.12 μM |
| Comparator Or Baseline | Melittin: 100% hemolysis at 100, 50, 25, 12.5, and 6.25 μM; 75% hemolysis at 3.12 μM |
| Quantified Difference | 100 percentage point reduction in hemolysis across all comparable concentrations |
| Conditions | Human erythrocyte suspension assay, 2-h incubation at 37°C, hemolysis measured by absorbance at 414 nm |
Why This Matters
This non-hemolytic profile uniquely positions Urechistachykinin I as a preferred starting scaffold for the development of systemic antimicrobial agents with reduced toxicity, directly impacting procurement decisions for drug discovery programs targeting antibiotic-resistant pathogens.
- [1] Sung WS, et al. Antimicrobial effect and membrane-active mechanism of Urechistachykinins, neuropeptides derived from Urechis unicinctus. FEBS Lett. 2008 Jul 9;582(16):2463-6. doi: 10.1016/j.febslet.2008.06.015. PMID: 18570895. Table 3. View Source
